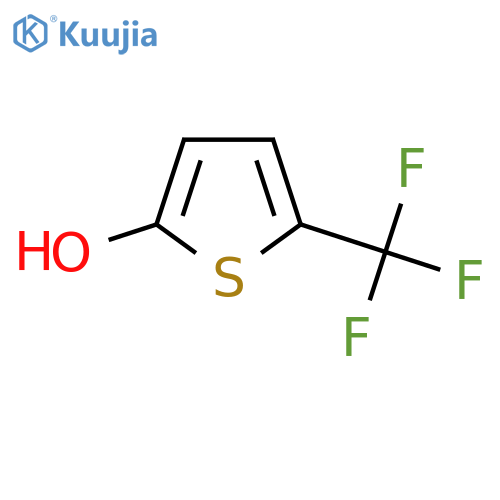Cas no 1314938-32-3 (5-(Trifluoromethyl)thiophen-2-ol)

5-(Trifluoromethyl)thiophen-2-ol 化学的及び物理的性質
名前と識別子
-
- 5-(trifluoromethyl)thiophen-2-ol
- AT16440
- 5-(Trifluoromethyl)thiophen-2-ol
-
- MDL: MFCD11110407
- インチ: 1S/C5H3F3OS/c6-5(7,8)3-1-2-4(9)10-3/h1-2,9H
- InChIKey: LMFOZOVTKSTDTK-UHFFFAOYSA-N
- ほほえんだ: S1C(=CC=C1C(F)(F)F)O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 10
- 回転可能化学結合数: 0
- 複雑さ: 125
- 疎水性パラメータ計算基準値(XlogP): 2.5
- トポロジー分子極性表面積: 48.5
5-(Trifluoromethyl)thiophen-2-ol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-267980-5.0g |
5-(trifluoromethyl)thiophen-2-ol |
1314938-32-3 | 95% | 5.0g |
$3935.0 | 2023-03-01 | |
| Chemenu | CM419983-250mg |
5-(trifluoromethyl)thiophen-2-ol |
1314938-32-3 | 95%+ | 250mg |
$741 | 2023-03-01 | |
| Enamine | EN300-267980-0.05g |
5-(trifluoromethyl)thiophen-2-ol |
1314938-32-3 | 95% | 0.05g |
$315.0 | 2023-09-11 | |
| Enamine | EN300-267980-10g |
5-(trifluoromethyl)thiophen-2-ol |
1314938-32-3 | 95% | 10g |
$5837.0 | 2023-09-11 | |
| Ambeed | A509506-1g |
5-(Trifluoromethyl)thiophen-2-ol |
1314938-32-3 | 97% | 1g |
$1299.0 | 2024-04-24 | |
| Chemenu | CM419983-100mg |
5-(trifluoromethyl)thiophen-2-ol |
1314938-32-3 | 95%+ | 100mg |
$529 | 2023-03-01 | |
| Enamine | EN300-267980-1g |
5-(trifluoromethyl)thiophen-2-ol |
1314938-32-3 | 95% | 1g |
$1357.0 | 2023-09-11 | |
| Aaron | AR01B2VV-5g |
5-(trifluoromethyl)thiophen-2-ol |
1314938-32-3 | 95% | 5g |
$5436.00 | 2023-12-16 | |
| Aaron | AR01B2VV-2.5g |
5-(trifluoromethyl)thiophen-2-ol |
1314938-32-3 | 95% | 2.5g |
$3683.00 | 2023-12-16 | |
| A2B Chem LLC | AV95471-50mg |
5-(Trifluoromethyl)thiophen-2-ol |
1314938-32-3 | 95% | 50mg |
$367.00 | 2024-04-20 |
5-(Trifluoromethyl)thiophen-2-ol 関連文献
-
Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641
-
Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
-
Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
-
Kumaresh Ghosh,Debojyoti Tarafdar,Asmita Samadder,Anisur Rahman Khuda-Bukhsh RSC Adv., 2014,4, 58530-58535
-
Kerstin Eckert,Laurence Rongy,Anne De Wit Phys. Chem. Chem. Phys., 2012,14, 7337-7345
-
Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
-
7. A cancer cell membrane-encapsulated MnO2 nanoreactor for combined photodynamic-starvation therapy†Wei Pan,Yegang Ge,Zhengze Yu,Ping Zhou,Bingjie Cui,Na Li,Bo Tang Chem. Commun., 2019,55, 5115-5118
-
Yi Ma,Zhengbo Han,Yongke He,Liguo Yang Chem. Commun., 2007, 4107-4109
-
Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421
-
Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796
5-(Trifluoromethyl)thiophen-2-olに関する追加情報
5-(Trifluoromethyl)thiophen-2-ol: A Comprehensive Overview
The compound 5-(Trifluoromethyl)thiophen-2-ol, identified by the CAS number 1314938-32-3, is a highly specialized organic compound with significant applications in various fields of chemistry. This compound belongs to the class of thiophenols, which are known for their unique chemical properties and reactivity. The presence of the trifluoromethyl group at the 5-position and the hydroxyl group at the 2-position imparts distinctive electronic and steric effects, making it a valuable molecule in synthetic chemistry and materials science.
Recent studies have highlighted the potential of 5-(Trifluoromethyl)thiophen-2-ol as a key intermediate in the synthesis of advanced materials, particularly in the development of novel polymers and pharmaceutical agents. The trifluoromethyl group is known for its electron-withdrawing properties, which can enhance the stability and reactivity of the molecule during various chemical transformations. This makes it an attractive candidate for use in drug design, where precise control over molecular interactions is crucial.
In terms of synthesis, researchers have explored various methods to efficiently prepare 5-(Trifluoromethyl)thiophen-2-ol. One notable approach involves the nucleophilic substitution of a suitable triflate precursor with a thiophene derivative. This method has been optimized to achieve high yields and selectivity, making it suitable for large-scale production. Additionally, advancements in catalytic techniques have further enhanced the efficiency of these reactions, reducing both time and cost.
The application of 5-(Trifluoromethyl)thiophen-2-ol extends beyond traditional chemical synthesis. Recent findings suggest its potential role in biochemistry as a ligand or catalyst in enzymatic reactions. The hydroxyl group at the 2-position provides a site for hydrogen bonding, which can be exploited to design molecules with specific biological activities. This has led to exploratory studies in drug discovery, where such compounds are being evaluated for their ability to modulate enzyme activity or bind to specific receptors.
From an environmental standpoint, understanding the behavior of 5-(Trifluoromethyl)thiophen-2-ol in different media is essential for its safe handling and disposal. Studies have shown that this compound exhibits moderate solubility in organic solvents and limited aqueous solubility, which influences its transport and fate in natural systems. Regulatory frameworks are continuously updated to ensure compliance with safety standards when working with such chemicals.
In conclusion, 5-(Trifluoromethyl)thiophen-2-ol, CAS number 1314938-32-3, stands as a versatile compound with promising applications across multiple disciplines. Its unique chemical properties, combined with recent advancements in synthesis and application techniques, position it as a valuable tool in modern chemistry. As research continues to uncover new potentials for this compound, its role in driving innovation is expected to grow significantly.
1314938-32-3 (5-(Trifluoromethyl)thiophen-2-ol) 関連製品
- 2138373-91-6(4-{2-[4-(2-hydroxypropan-2-yl)-1H-1,2,3-triazol-1-yl]ethoxy}-1lambda6-thiane-1,1-dione)
- 73534-55-1((3S)-3,4-dihydro-3-methyl-2(1H)-Quinoxalinone)
- 140860-51-1(2-Bromo-4-methoxybenzonitrile)
- 1779441-70-1(3-(1-Aminobutyl)thiolan-3-ol)
- 114221-05-5(methyl (2S)-2-[(2R)-2-{[(benzyloxy)carbonyl]amino}-2-phenylacetamido]-3-methylbutanoate)
- 439097-27-5(2-({2-3-Chloro-5-(trifluoromethyl)-2-pyridinylhydrazino}methylene)-1,3-cyclohexanedione)
- 2169672-78-8(methyl 2-(1Z)-7-methyl-2,3-dihydro-1H-inden-1-ylideneacetate)
- 38985-69-2(2-(4-Isothiocyanatophenyl)-6-methyl-1,3-benzothiazole)
- 1280786-78-8(3-Bromo-2-methyl-6-propoxypyridine)
- 1594927-84-0(2-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)acetaldehyde)
